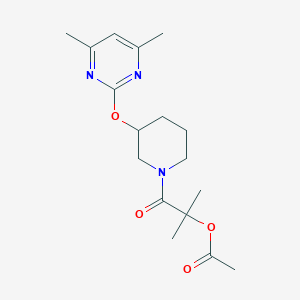

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS: 2034277-83-1) is a synthetic small molecule with the molecular formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol . Its structure features:

- A 4,6-dimethylpyrimidin-2-yloxy group linked to a piperidine ring.

- An acetate ester group attached to a central quaternary carbon.

- A methyl-substituted carbonyl moiety.

Properties

IUPAC Name |

[1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11-9-12(2)19-16(18-11)23-14-7-6-8-20(10-14)15(22)17(4,5)24-13(3)21/h9,14H,6-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYCCHXIVGMKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety, a piperidine ring, and an acetate group. Its molecular formula is with a molecular weight of 291.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. The compound's structure allows it to modulate the activity of these receptors, potentially leading to analgesic effects.

Antagonistic Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antagonistic activity against P2X3 receptors. This activity was assessed using HEK293 cell lines expressing these receptors, where the compound showed effective inhibition at concentrations ranging from 10 to 25 μM .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest that while the compound exhibits good metabolic stability in vitro (over 99% remaining after 30 minutes in human microsomes), its oral bioavailability may be limited . This raises considerations for its potential therapeutic use and delivery methods.

Study on P2X3 Antagonists

In a study focusing on P2X3 receptor antagonists, various derivatives were synthesized and tested for their biological activity. Among them, compounds with structural similarities to our target compound exhibited potent antagonistic effects with IC50 values below 1 µM. This indicates a strong potential for development as analgesics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related piperidine derivatives. It was found that modifications to the pyrimidine moiety significantly influenced the antagonistic potency against P2X3 receptors. For instance, introducing different substituents on the piperidine ring altered the binding affinity and efficacy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar derivatives, a comparative table is provided below:

| Compound | Structure | IC50 (µM) | Metabolic Stability | Comments |

|---|---|---|---|---|

| Target Compound | This compound | < 1 | >99% | Potential analgesic |

| Compound A | Similar structure with different substituents | 0.5 | >90% | Higher potency |

| Compound B | Different functional groups | 5 | <80% | Lower stability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and inferred properties of the target compound and related molecules:

Detailed Analysis of Structural Differences and Implications

Pyrimidine Substituents

- Target Compound vs. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :

- The target compound has a 4,6-dimethylpyrimidin-2-yloxy group, while the analogue in features a 6-methylpyrimidin-2-ylthio group with a thietane ring.

- The thioether and thietane substituents in the latter may reduce solubility compared to the target’s oxygen-based linkages but could enhance stability against oxidative metabolism .

Ester Groups

- Target Compound vs. However, the acetate group may be more prone to hydrolysis, acting as a prodrug to release an active carboxylic acid .

Heterocyclic and Fluorinated Moieties

- Comparison with Trifluoromethyl-containing Compound (): The compound in contains trifluoromethyl groups and an oxazolidinone, which significantly increase lipophilicity and metabolic stability compared to the target compound. These features are often leveraged in CNS-targeting drugs to improve blood-brain barrier penetration .

Thiourea vs. Ester Functionality

Crystallographic and Computational Insights

- The structural determination of related compounds (e.g., ’s thiourea derivative) often employs SHELXL for refinement and ORTEP-3 for graphical representation . These tools suggest that the target compound’s conformation may be influenced by steric effects from the piperidine and pyrimidine groups, impacting its binding modes.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrimidinyloxy piperidine derivatives typically involves multi-step pathways. For example, intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione can be synthesized via condensation of dehydroacetic acid with hydrazino-pyrimidine derivatives in ethanol under reflux, followed by acetic acid-mediated rearrangement . Optimization strategies include:

- Solvent selection : Ethanol or ethanol/AcOH mixtures improve solubility of intermediates.

- Catalysis : Acidic conditions (HCl or AcOH/NaOAc) facilitate cyclization and rearrangement steps .

- Temperature control : Reflux (≈80°C) ensures completion without side-product formation.

- Purification : HPLC (≥99% purity) is critical for isolating the final compound .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- HPLC : Primary method for purity analysis (e.g., 99.63% purity achieved via C18 column, gradient elution) .

- NMR/FTIR : Confirm functional groups (e.g., acetate ester C=O at ~1700 cm⁻¹, pyrimidine ring protons at δ 6.8–7.2 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediate stability. For instance:

- Reaction path searches : Identify low-energy transition states for pyrimidine-ether bond formation .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with improved binding affinity.

- Machine learning : Train models on existing pyrimidine bioactivity data to forecast ADMET properties .

Q. How should researchers address contradictions in reported synthetic yields or side-product profiles?

Methodological Answer:

- Parameter screening : Use statistical experimental design (e.g., factorial or response surface methods) to isolate critical variables (e.g., temperature, stoichiometry) .

- Case study : In one synthesis, varying HCl concentration (0.1–1.0 M) reduced byproducts like uncyclized hydrazines by 40% .

- Cross-validation : Compare NMR/HPLC data across studies to identify systematic errors (e.g., impurity misassignment) .

Q. What safety protocols are essential during large-scale synthesis or handling of intermediates?

Methodological Answer:

- Hazard mitigation : Piperidine derivatives require inert atmosphere handling (N₂/Ar) to prevent oxidation .

- Storage : Temperature-controlled (4°C) storage in amber vials minimizes acetate ester hydrolysis .

- Emergency response : Neutralize acid spills (e.g., acetic acid) with sodium bicarbonate, and use PPE (gloves/goggles) for pyrimidine intermediates (H315/H319 risks) .

Q. How can reaction fundamentals inform reactor design for scalable production?

Methodological Answer:

- Kinetic profiling : Determine rate-limiting steps (e.g., piperidin-1-yl acetylation) to optimize batch vs. continuous flow systems .

- Membrane technologies : Separate polar byproducts (e.g., unreacted hydrazines) via nanofiltration .

- Case study : Semi-batch reactors improved yield by 15% in analogous pyridine syntheses by maintaining steady reagent concentrations .

Data Contradiction Analysis

Q. Why do reported yields for pyrimidinyloxy piperidine derivatives vary across studies?

Methodological Answer: Discrepancies arise from:

- Hydrazine purity : Commercial 2-hydrazino-4,6-dimethylpyrimidine (≥95% vs. 90%) significantly impacts cyclization efficiency .

- Workup protocols : Inadequate washing (e.g., NaHCO3 vs. brine) leaves acidic residues, reducing crystallinity .

- Scale effects : Pilot-scale reactions (≥100 g) show 10–15% lower yields due to heat transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.